
C188-9
Vue d'ensemble
Description
TTI-101, également connu sous le nom de C188-9, est un inhibiteur de la signalisation du transducteur de signal et de l'activateur de la transcription 3 (STAT3), de petite taille et biodisponible par voie orale. STAT3 est un facteur de transcription qui joue un rôle crucial dans divers processus biologiques, notamment la croissance cellulaire, la survie et la réponse immunitaire. La surexpression et l'activation de STAT3 sont associées à de nombreuses maladies, notamment le cancer, l'inflammation et la fibrose .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
TTI-101 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure centrale suivie de modifications de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :
- Formation de la structure centrale par une réaction de condensation.
- Introduction de groupes fonctionnels par des réactions de substitution.
- Purification et isolement du produit final par des techniques chromatographiques.
Méthodes de production industrielle
La production industrielle de TTI-101 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend :
- Réacteurs en lots ou à écoulement continu pour les réactions de condensation et de substitution.
- Utilisation de réactifs et de solvants de haute pureté pour minimiser les impuretés.
- Techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
TTI-101 subit diverses réactions chimiques, notamment :
Oxydation : TTI-101 peut être oxydé pour former ses dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir TTI-101 en ses formes réduites.
Substitution : Les substitutions de groupes fonctionnels peuvent modifier la structure chimique de TTI-101.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour obtenir des substitutions spécifiques.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent des dérivés oxydés et réduits de TTI-101, ainsi que des analogues substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
TTI-101 a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : TTI-101 a montré une efficacité dans l'inhibition de la croissance tumorale dans divers modèles de cancer, notamment le carcinome hépatocellulaire et d'autres tumeurs solides
Inflammation et fibrose : TTI-101 est utilisé pour étudier le rôle de STAT3 dans les maladies inflammatoires et fibrotiques, fournissant des informations sur les interventions thérapeutiques potentielles
Douleur neuropathique : TTI-101 a démontré sa capacité à inverser l'allodynie mécanique dans des modèles murins de douleur neuropathique, ce qui en fait un outil précieux pour la recherche sur la douleur.
Atrophie musculaire : La recherche a montré que TTI-101 peut bloquer la protéolyse musculaire dans des modèles de maladie rénale chronique, soulignant son potentiel dans le traitement des conditions d'atrophie musculaire.
Mécanisme d'action
TTI-101 exerce ses effets en inhibant l'activité de STAT3. Il se lie au site de liaison du peptide pY705 du récepteur au sein du domaine d'homologie Src 2 (SH2) de STAT3, bloquant son recrutement et son activation. Cette inhibition empêche la phosphorylation de STAT3 par la Janus kinase (JAK), ce qui conduit à la régulation négative de l'expression génique médiée par STAT3. En conséquence, TTI-101 perturbe les voies de signalisation impliquées dans la croissance cellulaire, la survie et la réponse immunitaire .
Applications De Recherche Scientifique
Cancer Treatment Applications
1. Hepatocellular Carcinoma (HCC)
C188-9 has demonstrated significant antitumor activity against HCC. In preclinical studies involving mice with hepatocyte-specific deletion of PTEN, this compound treatment resulted in reduced tumor growth and improved liver conditions associated with non-alcoholic steatohepatitis (NASH) .
Case Study:
- Model: Mice with HCC
- Results: this compound inhibited tumor development and reduced liver inflammation.
- Mechanism: Targeting the STAT3 signaling pathway led to decreased liver steatosis and improved pathological lesions .
2. Head and Neck Squamous Cell Carcinoma (HNSCC)
In studies involving radioresistant HNSCC cell lines, this compound effectively inhibited tumor growth and altered the expression of STAT3-regulated genes involved in oncogenesis .
Case Study:
- Model: Xenograft mice with HNSCC
- Results: this compound treatment prevented tumor growth more effectively than its predecessor compound, C188.
- Mechanism: High affinity binding to STAT3 inhibited its activity .
3. Pancreatic Cancer
this compound has been explored as a combination therapy with low-dose 5-aza-2′-deoxycytidine (DAC) to enhance therapeutic efficacy against pancreatic cancer. The combination treatment significantly inhibited cell migration and invasion .
Case Study:
- Model: Orthotopic pancreatic tumor model
- Results: Enhanced efficacy in suppressing pancreatic cancer cell migration.
- Mechanism: Inhibition of DNMT1 leading to demethylation of tumor suppressor genes .
4. Breast Cancer
Recent findings indicate that this compound can reduce cell viability in patient-specific primary breast cancer cells by inhibiting the STAT3 to c-MYC signaling pathway .
Case Study:
- Model: Patient-derived breast cancer samples
- Results: Reduced viability in 10 out of 15 samples tested.
- Mechanism: Specific inhibition of the STAT3 pathway demonstrated potential for personalized treatment approaches .
Metabolic Disorders Applications
This compound has also been investigated for its effects on metabolic disorders, particularly related to muscle wasting. Studies have shown that it can prevent skeletal muscle atrophy induced by various conditions, including chronic kidney failure and thermal burns .
Case Study:
- Model: Animal models with induced muscle atrophy
- Results: Inhibition of proteolytic pathways leading to preserved muscle mass.
- Mechanism: Suppression of STAT3 activation linked to muscle degradation pathways .
Comparative Data Table
Application Area | Model Type | Key Findings | Mechanism Involved |
---|---|---|---|
Hepatocellular Carcinoma | Mice with PTEN deletion | Reduced tumor growth; improved liver health | Inhibition of STAT3 signaling |
Head and Neck SCC | Xenograft mice | Prevented tumor growth; altered gene expression | High-affinity binding to STAT3 |
Pancreatic Cancer | Orthotopic tumor model | Enhanced inhibition of cell migration | DNMT1 inhibition; demethylation |
Breast Cancer | Patient-derived samples | Reduced viability in primary samples | Inhibition of STAT3-c-MYC pathway |
Muscle Wasting | Various animal models | Prevented muscle atrophy | Suppression of proteolytic pathways |
Mécanisme D'action
TTI-101 exerts its effects by inhibiting the activity of STAT3. It binds to the receptor pY705 peptide binding site within the Src homology 2 (SH2) domain of STAT3, blocking its recruitment and activation. This inhibition prevents the phosphorylation of STAT3 by Janus kinase (JAK), leading to the downregulation of STAT3-mediated gene expression. As a result, TTI-101 disrupts the signaling pathways involved in cell growth, survival, and immune response .
Comparaison Avec Des Composés Similaires
Composés similaires
C188-9 : Autre nom pour TTI-101, utilisé de manière interchangeable dans la littérature scientifique.
Autres inhibiteurs de STAT3 : Divers autres inhibiteurs de petite taille ciblant STAT3, tels que Stattic et S3I-201, ont été développés à des fins de recherche.
Unicité de TTI-101
TTI-101 est unique en raison de sa forte puissance, de sa biodisponibilité orale et de son excellent profil pharmacocinétique. Il a démontré son efficacité dans des études précliniques et cliniques avec une toxicité minimale, ce qui en fait un candidat prometteur pour le développement thérapeutique .
Activité Biologique
C188-9 is a small-molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various malignancies and inflammatory conditions. This compound has garnered attention for its multifaceted biological activities, particularly in cancer therapy and metabolic disorders.
This compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. This action disrupts STAT3-mediated transcriptional activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound has shown effectiveness across various cancer types, including hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer .
Key Mechanisms:
- Inhibition of STAT3 Phosphorylation : this compound effectively reduces phosphorylated STAT3 (pSTAT3) levels, which are often elevated in cancer cells.
- Induction of Apoptosis : By inhibiting the STAT3 signaling pathway, this compound promotes apoptotic processes in cancer cells.
- Regulation of Gene Expression : this compound modulates the expression of genes associated with oncogenesis and resistance to therapies .
Antitumor Effects
This compound has demonstrated significant antitumor activity in various preclinical models:
- Hepatocellular Carcinoma : In mouse models with hepatocyte-specific deletion of Pten, this compound treatment resulted in reduced tumor growth, liver steatosis, and inflammation. Serum markers such as aspartate aminotransferase (AST) and alanine transaminase (ALT) were significantly lowered, indicating reduced liver injury .
- Head and Neck Squamous Cell Carcinoma : this compound enhanced the sensitivity of HNSCC cells to chemotherapy by increasing chemosensitivity through modulation of STAT3 signaling pathways. In vitro studies showed that this compound reduced cell viability more effectively than traditional chemotherapy agents in several patient-derived samples .
- Pancreatic Cancer : The compound was found to synergistically enhance the effects of low-dose DNA methyltransferase inhibitors (like DAC) in inhibiting pancreatic cancer cell proliferation and migration .
Summary of Findings
Cancer Type | Model Type | Key Findings |
---|---|---|
Hepatocellular Carcinoma | Mouse Model | Reduced tumor growth, improved liver function |
Head and Neck Squamous Cell Carcinoma | Patient-Derived Samples | Increased chemosensitivity, reduced cell viability |
Pancreatic Cancer | In Vitro & In Vivo | Enhanced efficacy when combined with DAC |
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in patient-specific primary breast cancer cells (PSPCs). The results indicated that 10 out of 15 samples were sensitive to this compound treatment, suggesting potential for personalized therapy approaches .
- Thermal Burn-Induced Muscle Atrophy : In a model of thermal injury, this compound was shown to mitigate muscle wasting by inhibiting STAT3 activation and reversing atrophy-related gene expressions. This highlights its potential beyond oncology into metabolic disorders .
Clinical Relevance
The findings from various studies suggest that this compound could be an effective therapeutic agent not only for cancer but also for conditions involving chronic inflammation or metabolic dysregulation. Its ability to selectively inhibit STAT3 makes it a promising candidate for further clinical evaluation.
Propriétés
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-19-9 | |
Record name | C-188-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TTI-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.